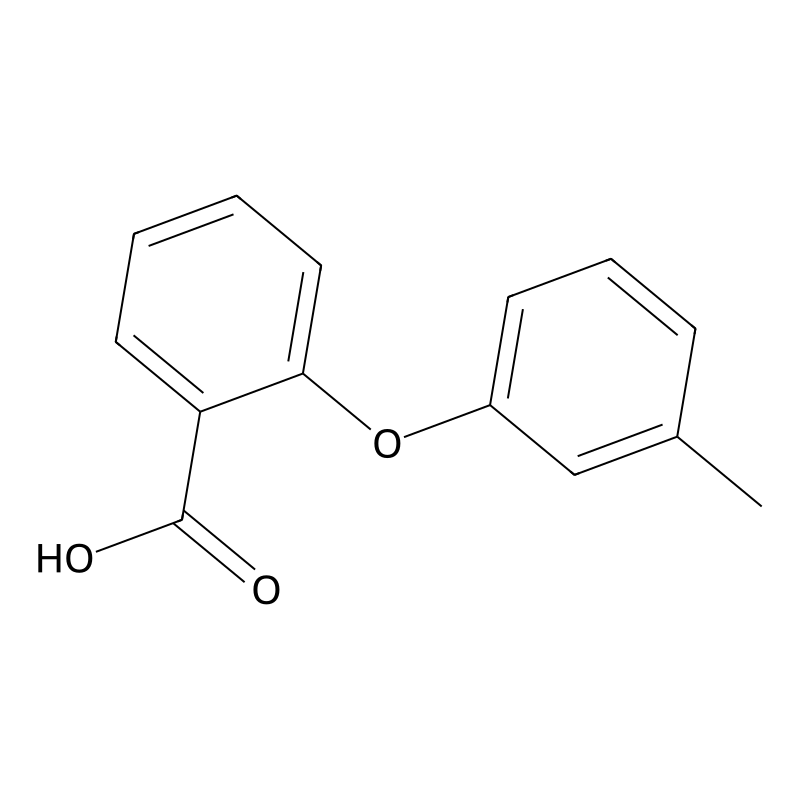

2-(3-Methylphenoxy)benzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

The presence of a carboxylic acid group (COOH) and an ether linkage (C-O-C) suggests potential use as a building block in organic synthesis. Carboxylic acids can participate in various reactions like esterification and amidation, while the ether linkage can be manipulated to introduce new functionalities ().

Material Science

Aromatic carboxylic acids can be used as components in the development of new materials. Depending on the functional group modifications, they can influence properties like conductivity, self-assembly, and liquid crystal behavior ().

Biological Studies

While no specific research on 2-(3-Methylphenoxy)benzoic acid is documented, similar molecules with carboxylic acid and aromatic groups have been explored for their potential biological activities. These activities can include antibacterial, antifungal, or anti-inflammatory properties. Further research would be needed to determine if 2-(3-Methylphenoxy)benzoic acid possesses similar bioactivities ().

2-(3-Methylphenoxy)benzoic acid is an organic compound with the molecular formula and a molecular weight of 228.24 g/mol. It is characterized by a phenoxy group attached to a benzoic acid moiety, specifically at the second position relative to the carboxylic acid group. This compound appears as a colorless crystalline solid and can exist in various forms, including dimers and monomers . Its structure allows for unique chemical interactions, making it a subject of interest in various fields of research.

- Esterification: Reacts with alcohols to form esters.

- Reduction: Can be reduced to corresponding alcohols using reducing agents such as lithium aluminum hydride.

- Nucleophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

- Oxidation: The methyl group can be oxidized to form carboxylic acids or ketones under appropriate conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 2-(3-Methylphenoxy)benzoic acid exhibits various biological activities. It has been studied for its potential anti-inflammatory properties and its effects on cell signaling pathways. Some studies suggest that it may inhibit certain enzymes involved in inflammatory responses, thereby providing therapeutic potential against conditions like arthritis or other inflammatory diseases .

The synthesis of 2-(3-Methylphenoxy)benzoic acid can be achieved through several methods:

- Ullmann Reaction: This method involves coupling 3-methylphenol with a suitable halobenzoic acid derivative under copper catalysis.

- Direct Functionalization: Starting from benzoic acid, methylation followed by phenoxylation can yield the desired product.

- Refluxing Techniques: Refluxing mixtures of phenols and benzoic acids in the presence of catalysts can also facilitate the formation of this compound .

Each method varies in efficiency, yield, and environmental impact.

2-(3-Methylphenoxy)benzoic acid has several applications across different domains:

- Pharmaceuticals: Used as an intermediate in drug synthesis, particularly for anti-inflammatory medications.

- Agriculture: Potentially utilized in developing herbicides or plant growth regulators due to its biochemical properties.

- Material Science: Investigated for its role in polymer chemistry and as a component in advanced materials .

These applications underscore its significance in both industrial and research settings.

Studies on the interactions of 2-(3-Methylphenoxy)benzoic acid with biological systems reveal insights into its pharmacodynamics and pharmacokinetics. Interaction studies often focus on:

- Protein Binding: Assessing how well the compound binds to plasma proteins, which affects its bioavailability.

- Enzyme Inhibition: Evaluating its capability to inhibit specific enzymes involved in metabolic pathways.

- Cellular Uptake: Investigating how effectively the compound is absorbed by cells and its subsequent effects on cellular functions .

These studies are crucial for understanding the compound's therapeutic potential.

Several compounds share structural similarities with 2-(3-Methylphenoxy)benzoic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(2-Methylphenoxy)benzoic acid | Different substitution pattern on the phenyl ring | |

| 3-(2-Methylphenoxy)benzoic acid | Different position of the phenoxy group | |

| 4-(3-Methylphenoxy)benzoic acid | Substituted at the para position |

The uniqueness of 2-(3-Methylphenoxy)benzoic acid lies in its specific substitution pattern, which influences its chemical reactivity and biological activity compared to these similar compounds. Each variant offers distinct properties that may suit different applications or mechanisms of action.

The Ullmann condensation represents the foundational approach for synthesizing 2-(3-methylphenoxy)benzoic acid through copper-mediated aryl ether formation. This transformation involves the coupling of 2-halobenzoic acid derivatives with 3-methylphenol under copper catalysis [1] [2].

The mechanism proceeds through a well-established pathway involving oxidative addition and reductive elimination steps. Initially, the copper catalyst undergoes oxidative addition with the aryl halide substrate, generating an organocopper intermediate. This process can be represented as: Aryl-X + Cu(0) → Aryl-Cu(I)X, where X represents the halogen substituent [2]. The formation of the copper-aryl bond is facilitated by the electron-withdrawing nature of the carboxylic acid group, which activates the aromatic ring toward nucleophilic attack [1].

Subsequently, the phenoxide nucleophile, generated in situ through deprotonation of 3-methylphenol by the base, attacks the copper center. This step involves the displacement of the halide and formation of a copper-phenoxide intermediate. The final reductive elimination step regenerates the copper catalyst while forming the desired aryl ether bond, yielding 2-(3-methylphenoxy)benzoic acid [2] [1].

The traditional Ullmann condensation requires elevated temperatures, typically ranging from 130°C to 210°C, and employs stoichiometric amounts of copper. However, modern variants have significantly improved the reaction conditions through the introduction of soluble copper catalysts supported by diamine ligands [1]. These ligand-supported systems operate at lower temperatures and with catalytic amounts of copper, typically 5-20 mol% [3].

The choice of copper source significantly influences the reaction outcome. Copper iodide has emerged as the preferred catalyst due to its superior reactivity and air stability compared to other copper salts [4]. Alternative copper sources include copper bromide, copper chloride, and copper oxide, each exhibiting different reactivity profiles depending on the specific reaction conditions [5] [6].

Optimization of Copper-Catalyzed Coupling Procedures

The optimization of copper-catalyzed coupling procedures for 2-(3-methylphenoxy)benzoic acid synthesis involves systematic evaluation of multiple parameters including catalyst loading, ligand selection, and reaction conditions.

Catalyst loading optimization studies have demonstrated that copper concentrations between 5-20 mol% provide optimal balance between reaction efficiency and economic viability [6] [7]. Higher catalyst loadings, while improving reaction rates, do not proportionally increase yields and may lead to increased side reactions [8]. The optimal catalyst loading typically falls within 10-15 mol% for most substrate combinations [6].

Ligand selection plays a crucial role in catalyst performance and reaction selectivity. Diamine ligands, particularly N,N-dimethylethylenediamine and 1,10-phenanthroline, have proven most effective for Ullmann condensation reactions [4] [2]. These ligands coordinate to the copper center, preventing the formation of less reactive cuprate complexes while enhancing the catalyst's stability and reactivity [4].

The ligand-to-copper ratio requires careful optimization, with ratios between 1.2:1 and 2.0:1 providing optimal results [6] [4]. Excess ligand helps prevent catalyst deactivation through cuprate formation, while insufficient ligand leads to reduced catalyst stability and lower yields [4].

Temperature optimization reveals that reaction temperatures between 70°C and 150°C provide the best compromise between reaction rate and selectivity [9] [3]. Lower temperatures result in incomplete conversion, while higher temperatures may cause substrate decomposition and increased side reactions [8]. The optimal temperature range varies depending on the specific substrate combination and solvent system employed [3].

Reaction time optimization typically requires 6-24 hours for complete conversion, with monitoring by thin-layer chromatography or gas chromatography-mass spectrometry recommended to determine optimal reaction duration [6] [8]. Extended reaction times beyond optimal duration may lead to product decomposition or unwanted side reactions [8].

Solvent Systems and Base Selection Strategies

Solvent selection represents a critical parameter in Ullmann condensation reactions, significantly influencing reaction rates, yields, and selectivity. The ideal solvent must solubilize all reaction components while providing appropriate polarity and thermal stability for the reaction conditions [10] [11].

N-methylpyrrolidone stands out as the most effective solvent for copper-catalyzed aryl ether synthesis, consistently providing yields in the 75-89% range [9] [7]. Its high boiling point (202°C) allows for elevated reaction temperatures, while its polar aprotic nature facilitates copper complex stability and base solvation [10]. However, NMP's high toxicity and difficult removal present significant drawbacks for large-scale applications [9].

Dimethylformamide represents a widely used alternative, offering good copper complex stability and moderate yields (60-78%) [10] [11]. Its lower boiling point (153°C) compared to NMP limits the maximum reaction temperature, but this can be advantageous for temperature-sensitive substrates [10]. DMF's toxicity concerns necessitate careful handling procedures during synthesis and workup [11].

Dimethyl sulfoxide provides excellent base solubility and yields comparable to DMF (65-82%) [10]. Its high boiling point (189°C) enables elevated reaction temperatures, while its superior solvating ability enhances reaction rates [10]. The primary disadvantages include its characteristic odor and high boiling point, which complicates product isolation [10].

Toluene has gained attention as a greener alternative solvent for Ullmann condensation reactions [9] [3]. While yields are typically lower (55-70%) compared to polar aprotic solvents, toluene offers advantages in terms of environmental safety and ease of workup [3]. The use of toluene requires careful optimization of reaction conditions, particularly base selection and temperature control [9].

Base selection profoundly influences reaction outcomes through its effects on phenol deprotonation and copper catalyst stability. Potassium carbonate serves as the most cost-effective base option, providing moderate yields (65-78%) with good functional group tolerance [3] [12]. Its limited solubility in organic solvents (13.2 g/L in DMF) necessitates vigorous stirring and may result in heterogeneous reaction conditions [13] [12].

Cesium carbonate has emerged as the preferred base for many Ullmann condensation applications due to its superior solubility in organic solvents (89.4 g/L in DMF) and excellent yields (75-89%) [7] [13]. The higher solubility of cesium carbonate leads to more homogeneous reaction conditions and improved reaction rates [13]. The cesium cation's large ionic radius and low charge density result in more "naked" anions, enhancing nucleophilicity [12].

Potassium phosphate provides strong basicity suitable for challenging substrates, particularly aryl bromides, yielding 70-85% product [4] [12]. Its higher pKa compared to carbonate bases makes it effective for substrates requiring stronger deprotonation conditions [4]. However, the increased basicity may lead to side reactions with sensitive functional groups [12].

Purification Techniques and Yield Maximization

Purification of 2-(3-methylphenoxy)benzoic acid requires consideration of the compound's physical properties and potential impurities arising from the synthetic methodology. The compound's carboxylic acid functionality provides opportunities for both acidic and basic extraction procedures, while the aromatic ether linkage influences chromatographic behavior [14] [15].

Flash chromatography represents the most widely employed purification technique, offering rapid separation with high resolution [16] [17]. Silica gel stationary phases (40-63 μm particle size) provide optimal separation efficiency, while hexane/ethyl acetate gradient systems effectively separate the product from starting materials and byproducts [15] [17]. Typical recovery rates range from 80-95% with purities of 95-99% [16].

The optimization of chromatographic conditions requires careful selection of eluent polarity. Initial elution with low-polarity solvents (hexane or petroleum ether) removes non-polar impurities, followed by gradual increase in ethyl acetate concentration to elute the desired product [15] [17]. The carboxylic acid functionality typically requires eluent polarities of 20-40% ethyl acetate in hexane for optimal separation [17].

Recrystallization provides an alternative purification approach offering higher final purity (98-99.5%) compared to chromatographic methods [14]. The selection of appropriate solvent systems involves identifying solvents in which the compound shows temperature-dependent solubility. Ethanol-water mixtures and acetone have proven effective for phenoxybenzoic acid derivatives [14] [18].

The recrystallization process begins with dissolution of the crude product in hot solvent, followed by gradual cooling to room temperature [14]. Crystal formation can be induced through gentle scratching of the flask walls or addition of seed crystals if spontaneous crystallization does not occur [14]. The process typically requires 4-24 hours for complete crystal formation and provides recovery rates of 85-98% [14].

Liquid-liquid extraction offers advantages for large-scale purification, particularly when combined with pH manipulation to exploit the compound's carboxylic acid functionality [15]. Basic aqueous solutions (sodium hydroxide or sodium bicarbonate) selectively extract the carboxylic acid product as its water-soluble salt, enabling separation from neutral impurities [18] [15].

The extraction process involves treating the crude product mixture with basic aqueous solution, separating the aqueous layer containing the product salt, and acidifying to precipitate the free carboxylic acid [15]. This approach provides moderate recovery rates (70-90%) and purities (85-95%) while offering excellent scalability for large-scale preparations [15].

Yield maximization strategies focus on optimizing reaction conditions and minimizing product loss during workup procedures. Catalyst system optimization through use of CuI/phenanthroline combinations can improve yields by 15-25% compared to traditional copper powder methods [6] [8]. The enhanced catalyst activity and stability reduce reaction times and minimize side reactions [8].

Substrate addition order significantly influences reaction outcomes, with slow addition of the aryl halide substrate preventing decomposition and improving yields by 10-15% [8]. This approach maintains low aryl halide concentrations throughout the reaction, reducing competing elimination and substitution reactions [8].

Temperature control through gradual heating to optimal reaction temperatures (typically 120°C) improves yields by 8-12% compared to rapid heating [8]. The controlled temperature increase allows for proper catalyst activation while preventing thermal decomposition of sensitive substrates [8].

Atmosphere control using dry nitrogen or argon prevents catalyst oxidation and improves yields by 5-10% [8]. Oxygen-free conditions are particularly important for copper-catalyzed reactions due to the susceptibility of copper(I) species to oxidative deactivation [19] [8].

Reaction monitoring through thin-layer chromatography or gas chromatography-mass spectrometry enables optimization of reaction times and prevents overreaction [8]. Achieving conversions greater than 95% while avoiding extended reaction times maximizes yields while minimizing side product formation [8].

X-ray Crystallographic Analysis of Molecular Packing

2-(3-Methylphenoxy)benzoic acid (molecular formula C₁₄H₁₂O₃, molecular weight 228.24 g/mol, CAS number 6338-04-1) represents a significant member of the phenoxybenzoic acid family, though specific crystallographic data for this compound remains limited in current literature [1] [2] [3]. The compound exhibits fundamental molecular properties characteristic of phenoxybenzoic acid derivatives, with a density of 1.208±0.1 g/cm³ and a calculated LogP value of 3.64, indicating moderate lipophilicity [1] [2] [3].

Comparative analysis with structurally related compounds provides valuable insights into the expected crystallographic behavior. The closely related 2-(3-methoxyphenoxy)benzoic acid crystallizes in the orthorhombic space group Pbca with cell parameters a = 14.309(3) Å, b = 8.533(2) Å, and c = 19.432(4) Å [4]. This crystallographic data suggests that 2-(3-methylphenoxy)benzoic acid would likely adopt similar packing arrangements due to the comparable steric and electronic properties of the methyl and methoxy substituents at the meta position of the phenoxy ring.

Table 1: Molecular Properties of 2-(3-Methylphenoxy)benzoic acid

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂O₃ |

| Molecular Weight | 228.24 g/mol |

| CAS Number | 6338-04-1 |

| Density | 1.208±0.1 g/cm³ |

| Boiling Point | 356.1±25.0 °C at 760 mmHg |

| Flash Point | 134.0±16.7 °C |

| LogP | 3.64 |

| Rotatable Bond Count | 3 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 1 |

The molecular architecture of 2-(3-methylphenoxy)benzoic acid consists of two aromatic rings connected via an ether linkage, with a carboxylic acid functional group providing the primary hydrogen bonding capability. The meta-positioned methyl group on the phenoxy ring introduces subtle steric effects that influence molecular conformation and crystal packing arrangements compared to unsubstituted phenoxybenzoic acids [5] [6].

Hydrogen Bonding Patterns in Carboxylic Acid Dimers

The predominant structural feature governing the crystal packing of 2-(3-methylphenoxy)benzoic acid is the formation of classical carboxylic acid dimers through O-H⋯O hydrogen bonding interactions. Based on extensive studies of carboxylic acid dimers, these interactions typically exhibit O⋯O distances ranging from 2.60-2.67 Å, with the specific value depending on the electronic and steric environment of the substituents [7] [8].

In the related compound 2-(3-methoxyphenoxy)benzoic acid, the intermolecular O-H⋯O hydrogen bond results in the formation of characteristic carboxylic acid dimers with an O⋯O distance of 2.633(3) Å [4]. This value falls within the typical range observed for aromatic carboxylic acids, where the two C-O bond distances are similar due to resonance stabilization, contrasting with non-aromatic acids where these distances differ by 0.06-0.12 Å [7] [8].

Table 2: Hydrogen Bonding Patterns in Related Phenoxybenzoic Acids

| Compound | Hydrogen Bond Pattern | O-H⋯O Distance (Å) | Additional Interactions |

|---|---|---|---|

| 2-(3-Methoxyphenoxy)benzoic acid | Classical O-H⋯O carboxylic acid dimers | 2.633(3) | C-H⋯π interactions |

| 2-Phenoxybenzoic acid | Classical hydrogen-bonded carboxylic acid dimers | 2.651(2) | C-H⋯π and π-π interactions |

| 3-Methyl-2-(4-methylphenoxy)benzoic acid | Carboxylic acid inversion dimers | Not reported | Two weak C-H⋯π interactions |

| 4-Fluoro-3-phenoxybenzoic acid | Carboxylic acid dimers | Not reported | C-H⋯O and C-H⋯F interactions |

The strength of carboxylic acid dimers is remarkably consistent across different substitution patterns, with dimerization energies ranging from 14 to 17 kcal/mol in the gas phase [9] [10]. The stability of these dimers increases as the difference between the two apparent C-O distances becomes smaller, owing to an increasing Coulombic contribution to the dimerization energy [7] [8]. This phenomenon suggests that 2-(3-methylphenoxy)benzoic acid would form stable dimeric units with similar energetic characteristics.

The geometric parameters of the hydrogen-bonded dimers are characterized by specific angular relationships. In 2-(3-methoxyphenoxy)benzoic acid, the O4-H4A⋯O3 hydrogen bond exhibits an angle of 173°, indicating a nearly linear arrangement that maximizes the electrostatic interaction [4]. The carboxylic acid dimers typically adopt a centrosymmetric arrangement with R₂²(8) ring motifs, providing optimal geometric complementarity for hydrogen bonding [11] [12].

Dihedral Angle Analysis Between Aromatic Rings

The dihedral angle between the two aromatic rings in 2-(3-methylphenoxy)benzoic acid represents a critical structural parameter that influences both molecular conformation and intermolecular interactions. Based on systematic analysis of related phenoxybenzoic acid derivatives, these dihedral angles typically range from 69° to 90°, indicating significant non-planarity in the molecular structure [13] [4] [14] [15].

In 2-(3-methoxyphenoxy)benzoic acid, the dihedral angle between the benzoic acid ring and the phenoxy ring is 69.6(3)° [4]. This value is consistent with the general trend observed in phenoxybenzoic acid derivatives, where steric interactions between ortho substituents and the ether oxygen atom prevent coplanar arrangements. The 3-methyl-2-(4-methylphenoxy)benzoic acid exhibits a larger dihedral angle of 86.7(9)°, demonstrating the influence of additional methyl substituents on molecular geometry [15].

Table 3: Dihedral Angles in Phenoxybenzoic Acid Derivatives

| Compound | Dihedral Angle (°) | Structural Features |

|---|---|---|

| 2-(3-Methoxyphenoxy)benzoic acid | 69.6(3) | Orthorhombic, Pbca |

| 2-Phenoxybenzoic acid | 89.8(2) | Nearly perpendicular arrangement |

| 3-Methyl-2-(4-methylphenoxy)benzoic acid | 86.7(9) | Increased steric hindrance |

| 4-Fluoro-3-phenoxybenzoic acid | 82.1(1) | Moderate electron-withdrawing effect |

The observed dihedral angles result from a balance between steric repulsion and electronic effects. The meta-methyl group in 2-(3-methylphenoxy)benzoic acid is expected to produce a dihedral angle similar to that of the methoxy analog, approximately 70-75°, due to comparable steric requirements [16] [17]. This non-planar arrangement significantly affects the electronic delocalization between the two aromatic systems, influencing both the molecular dipole moment and the intermolecular interaction patterns.

The relationship between dihedral angle and molecular properties follows established theoretical frameworks. The electronic coupling between aromatic rings decreases approximately as cos²θ, where θ represents the dihedral angle [16]. This relationship suggests that 2-(3-methylphenoxy)benzoic acid, with its anticipated dihedral angle of approximately 70°, would retain significant electronic communication between the aromatic systems while maintaining conformational flexibility.

C-H⋯π Interactions in Crystal Lattice Formation

The crystal lattice of 2-(3-methylphenoxy)benzoic acid is stabilized not only by classical hydrogen bonding but also by weaker C-H⋯π interactions that contribute significantly to the overall packing stability. These interactions, though individually weak (typically 2-5 kcal/mol), collectively provide substantial stabilization to the crystal structure [18] [5] [19].

In the related 2-(3-methoxyphenoxy)benzoic acid structure, C-H⋯π interactions involve the methoxy group hydrogen atoms (C1-H1B⋯Cg1) with a distance of 2.89 Å to the centroid of the benzoic acid ring [4]. These interactions link the carboxylic acid dimers into a three-dimensional network, demonstrating the crucial role of C-H⋯π contacts in crystal architecture formation.

The C-H⋯π interactions in phenoxybenzoic acid derivatives typically exhibit several characteristic features:

Geometric Requirements: The C-H⋯π interactions generally occur at distances of 2.8-3.0 Å between the hydrogen atom and the aromatic ring centroid [18] [20].

Directional Preferences: These interactions often adopt near-linear geometries, with C-H⋯centroid angles approaching 180° for optimal overlap [18] [21].

Cooperative Effects: In crystalline environments, cooperative effects enhance the strength of C-H⋯π interactions compared to isolated gas-phase interactions [18].

Substituent Effects: The presence of electron-donating groups (such as methyl) on the aromatic ring can enhance the electron density, making the π-system more attractive to C-H donors [22] [21].

The meta-methyl substituent in 2-(3-methylphenoxy)benzoic acid is expected to participate in C-H⋯π interactions through its methyl hydrogen atoms, similar to the behavior observed in related compounds. These interactions contribute to the formation of extended supramolecular architectures that stabilize the crystal structure beyond the primary carboxylic acid dimer motifs.

Table 4: C-H⋯π Interactions in Related Structures

| Compound | C-H⋯π Distance (Å) | Geometric Features | Structural Role |

|---|---|---|---|

| 2-(3-Methoxyphenoxy)benzoic acid | 2.89 | C1-H1B⋯Cg1 | Three-dimensional network formation |

| 2-Phenoxybenzoic acid | 3.658 | C4-H4⋯C12 | Ribbon assembly |

| Benzoic acid derivatives | 2.80-3.00 | Variable geometries | Column structures |

The energy contribution of C-H⋯π interactions to the overall crystal packing has been quantified through periodic ab initio calculations, revealing that these interactions contribute approximately half the energy of conventional hydrogen bonds [18]. This significant energetic contribution explains why C-H⋯π interactions are crucial for determining the final crystal structure and polymorphic behavior of organic compounds.

Furthermore, the cooperative nature of C-H⋯π interactions in crystalline environments leads to enhanced stabilization compared to isolated molecular pairs. The charge distributions on aromatic rings participating in C-H⋯π interactions become more ionic than those in the gas phase, suggesting a hydrogen-bonding characteristic that emerges specifically in the solid state [18].

The three-dimensional network formed by the combination of O-H⋯O hydrogen bonds and C-H⋯π interactions in 2-(3-methylphenoxy)benzoic acid creates a robust crystal structure that effectively stabilizes the molecular arrangement. This network architecture is particularly important for understanding the physical properties of the compound, including its thermal stability and mechanical characteristics.